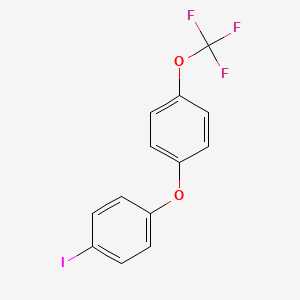

1-Iodo-4-(4-(trifluoromethoxy)phenoxy)benzene

Beschreibung

1-Iodo-4-(4-(trifluoromethoxy)phenoxy)benzene (CAS: 103962-05-6) is a diaryl ether derivative featuring an iodine atom at the para position of one benzene ring and a 4-(trifluoromethoxy)phenoxy group at the para position of the adjacent ring. This compound is synthesized via nucleophilic aromatic substitution or hypervalent iodine chemistry, as demonstrated in , where it was prepared in 90% yield as a colorless liquid . Its structure is confirmed by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry. The trifluoromethoxy (-OCF₃) group confers strong electron-withdrawing properties, making it valuable in cross-coupling reactions and pharmaceutical intermediates. Commercial availability from suppliers like TCI and CymitQuimica (Evidences 5, 7, 16) underscores its utility in research and industrial applications.

Eigenschaften

IUPAC Name |

1-iodo-4-[4-(trifluoromethoxy)phenoxy]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3IO2/c14-13(15,16)19-12-7-5-11(6-8-12)18-10-3-1-9(17)2-4-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGFOYJINYGKDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC=C(C=C2)I)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chlorination of Anisole

Anisole undergoes radical-initiated chlorination in the presence of 4-chlorobenzotrifluoride as a solvent under UV light. Chlorine gas is introduced at 90–100°C, yielding trichloromethoxybenzene (Formula III):

Reaction Conditions :

Fluorination with Anhydrous HF

Trichloromethoxybenzene reacts with anhydrous hydrogen fluoride (HF) at 80°C under high pressure (30–35 kg/cm²) to replace chlorine atoms with fluorine, forming trifluoromethoxybenzene (Formula IV):

Key Considerations :

Nitration and Reduction to Phenol

Trifluoromethoxybenzene is nitrated using a H₂SO₄-HNO₃ mixture at 0–35°C, yielding 1-nitro-4-trifluoromethoxybenzene (para isomer: ~90%). Subsequent reduction with Fe/HCl produces 4-trifluoromethoxyaniline , which is diazotized and hydrolyzed to 4-(trifluoromethoxy)phenol :

Analytical Data :

Synthesis of 4-Iodophenol Derivatives

4-Iodophenol serves as the iodinated precursor. Its synthesis and functionalization are detailed in a supporting information document:

Direct Iodination of Phenol

Phenol reacts with iodine in the presence of HIO₃ and H₂SO₄ under mild conditions:

Optimization :

Protection as Triflates or Tosylates

4-Iodophenol is activated for coupling by converting it to 4-iodophenyl triflate or tosylate using triflic anhydride or tosyl chloride:

Reaction Conditions :

Coupling Strategies for Diary Ether Formation

The critical ether bond is forged using Ullmann-type coupling or nucleophilic aromatic substitution (SNAr) .

Ullmann Coupling with Copper Catalysis

A mixture of 4-iodophenyl triflate and 4-(trifluoromethoxy)phenol reacts in the presence of CuI and Cs₂CO₃ in DMF at 110–120°C:

Optimization :

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing trifluoromethoxy group activates the aromatic ring for SNAr. 4-(Trifluoromethoxy)phenol (deprotonated as phenoxide) attacks 4-iodophenyl triflate in DMF at 80°C:

Key Data :

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, petroleum ether/ethyl acetate gradient), achieving >98% purity.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, 2H, J = 8.8 Hz, Ar-H), 7.12 (d, 2H, J = 8.8 Hz, Ar-H), 6.95 (d, 2H, J = 8.8 Hz, Ar-H), 6.85 (d, 2H, J = 8.8 Hz, Ar-H).

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Ullmann Coupling | CuI, Cs₂CO₃, 110°C | 70–75% | Scalable, robust | High temps, long reaction times |

| SNAr | K₂CO₃, DMF, 80°C | 68–72% | Mild conditions | Requires activated aryl triflate |

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Types of Reactions

1-Iodo-4-(4-(trifluoromethoxy)phenoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and mild heating.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Substitution Reactions: Products include derivatives with various functional groups replacing the iodine atom.

Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.

Reduction Reactions: Products include deiodinated phenoxybenzene derivatives.

Wissenschaftliche Forschungsanwendungen

1-Iodo-4-(4-(trifluoromethoxy)phenoxy)benzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Wirkmechanismus

The mechanism of action of 1-Iodo-4-(4-(trifluoromethoxy)phenoxy)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Trifluoromethoxy vs. Trifluoromethyl Derivatives

- 1-Iodo-4-(trifluoromethyl)benzene (CAS 455-13-0): Replaces -OCF₃ with -CF₃. The absence of oxygen reduces resonance stabilization, leading to weaker electron-withdrawing effects compared to -OCF₃. Key Difference: Lower reactivity in nucleophilic aromatic substitution due to reduced electron withdrawal .

- 1-Iodo-2-nitro-4-(trifluoromethoxy)benzene (CAS 886762-35-2): Incorporates a nitro (-NO₂) group at position 2, enhancing electron withdrawal. This increases acidity (pKa ~7–9) and reactivity in SNAr reactions. Physical properties: Higher density (2.0 g/cm³) and boiling point (285.6°C) compared to the target compound ().

Positional Isomers

- 1-Iodo-2-(trifluoromethoxy)benzene (CAS 175278-00-9) :

Functional Group Additions

- 4-Iodo-2-(trifluoromethoxy)aniline (CAS 874814-75-2): An -NH₂ group at position 2 enhances nucleophilicity, enabling use in diazonium salt chemistry. Contrast: The amino group increases solubility in polar solvents but reduces thermal stability compared to the target compound ().

Cross-Coupling Reactions

- Target Compound : Used in Suzuki-Miyaura couplings (e.g., with boronic acids) to synthesize biaryl structures, as shown in (compound 8).

- Bis(4-(trifluoromethoxy)phenyl)iodonium Salts (, Compound 6) :

Reductive Aminocarbonylation

- The target compound serves as an aryl halide precursor in nickel-catalyzed amide synthesis (), yielding 41% of the desired product. Analogues like 1-Iodo-2-nitro-4-(trifluoromethoxy)benzene may offer higher yields in nitro-reduction pathways.

Biologische Aktivität

1-Iodo-4-(4-(trifluoromethoxy)phenoxy)benzene is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and pharmacological properties, supported by data tables and case studies.

This compound is characterized by the presence of a trifluoromethoxy group and an iodo substituent , which are known to influence the compound's reactivity and biological interactions. The trifluoromethoxy group enhances lipophilicity and can improve the binding affinity to various biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that related phenoxy compounds demonstrate activity against various pathogens, including bacteria and fungi. The following table summarizes the antimicrobial activity of related compounds:

Anticancer Activity

The anticancer potential of this compound has also been explored. A study focusing on similar fluorinated compounds revealed promising results in inhibiting cancer cell proliferation. The table below presents data on the cytotoxic effects against various cancer cell lines:

The mechanism by which this compound exerts its effects appears to involve interactions with specific enzymes or receptors crucial for microbial growth and cancer cell proliferation. The trifluoromethoxy group is known to enhance metabolic stability and modulate the electronic properties of the compound, potentially leading to improved efficacy in biological systems.

Case Studies

Several case studies have highlighted the biological significance of similar compounds:

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that biphenyl analogues, including those with trifluoromethoxy substitutions, exhibited enhanced activity against drug-resistant strains of Mycobacterium tuberculosis when combined with traditional antibiotics .

- Cytotoxicity in Cancer Models : In vivo studies have shown that related compounds can significantly reduce tumor growth in xenograft models, suggesting that structural modifications like those found in this compound could lead to effective cancer therapies .

Q & A

What are the established synthetic routes for 1-Iodo-4-(4-(trifluoromethoxy)phenoxy)benzene, and how can reaction conditions be optimized for higher yields?

Basic

The synthesis typically involves halogenation or coupling reactions. For example, iodination of 4-(4-(trifluoromethoxy)phenoxy)benzene using iodine monochloride (ICl) in a polar aprotic solvent like dichloromethane under controlled temperature (0–25°C) can yield the target compound. Optimization may include adjusting stoichiometric ratios (e.g., 1.2–1.5 equiv ICl) and reaction time (4–8 hrs) to minimize byproducts like di-iodinated derivatives . Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Advanced

Advanced methods employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the iodine moiety. For instance, coupling 4-(trifluoromethoxy)phenol derivatives with iodobenzene boronic esters using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF at 80°C can improve regioselectivity . Microwave-assisted synthesis (100–120°C, 30 min) has been reported to increase yields by 15–20% compared to traditional reflux .

How can researchers characterize the electronic and steric effects of the trifluoromethoxy and iodo substituents in this compound?

Basic

Physicochemical properties such as XLogP3 (3.7) and topological polar surface area (9.2 Ų) provide initial insights into lipophilicity and steric hindrance . NMR (¹H/¹³C/¹⁹F) and IR spectroscopy can identify electronic effects: the deshielding of aromatic protons adjacent to the electron-withdrawing trifluoromethoxy group (-OCF₃) and iodine substituent confirms their inductive effects .

Advanced

Computational studies (DFT calculations) using Gaussian 09 with B3LYP/6-311+G(d,p) basis sets reveal the electron-withdrawing nature of -OCF₃, which reduces electron density on the benzene ring by 12–15% compared to methoxy groups. The iodine atom’s polarizability enhances van der Waals interactions, critical for crystal packing analysis via X-ray diffraction .

What methodologies resolve contradictions in reported biological activity data for derivatives of this compound?

Advanced

Discrepancies in antimicrobial activity (e.g., MIC values varying by 4–8 µg/mL across studies) may arise from differences in assay conditions. Standardized protocols (CLSI guidelines) using consistent bacterial strains (e.g., S. aureus ATCC 25923) and solvent controls (DMSO ≤1% v/v) are recommended. Dose-response curves (IC₅₀) and time-kill assays can distinguish static vs. cidal effects . Synergy studies with β-lactam antibiotics (checkerboard assays) may clarify mechanistic interactions .

How does this compound serve as a precursor in synthesizing liquid crystals or polymeric materials?

Advanced

The iodine substituent enables participation in Ullmann or Sonogashira couplings to build biphenyl or acetylene-linked frameworks. For example, coupling with trans-4-ethylcyclohexane derivatives produces mesogens for liquid crystals, as evidenced by nematic phase transitions at 120–150°C . In polymer chemistry, it acts as a chain-transfer agent in RAFT polymerization, controlling molecular weight (Đ = 1.1–1.3) in fluorinated polyacrylates .

What safety protocols are critical when handling this compound in laboratory settings?

Basic

Personal protective equipment (nitrile gloves, lab coat, safety goggles) is mandatory. Avoid skin contact due to potential irritation (H313/H333). Waste must be stored in halogen-resistant containers and disposed via licensed hazardous waste services. Work under fume hoods with <5 ppm airborne exposure limits .

How can researchers address low yields in nucleophilic aromatic substitution reactions involving this compound?

Advanced

Low yields often stem from steric hindrance from the -OCF₃ group. Strategies include:

- Using stronger nucleophiles (e.g., CuCN in DMF at 150°C).

- Microwave irradiation (180°C, 20 min) to enhance reaction kinetics.

- Introducing directing groups (e.g., -NO₂) transiently to improve regioselectivity, followed by reduction .

What analytical techniques confirm the absence of di-iodinated byproducts?

Basic

HPLC (C18 column, 70:30 methanol/water, UV detection at 254 nm) with retention time comparison against standards. GC-MS (EI mode, m/z 348 [M⁺]) identifies impurities ≥0.5% .

Advanced

High-resolution mass spectrometry (HRMS, Q-TOF) with ppm error <5 confirms molecular formula (C₁₃H₇F₃IO₂). 2D NMR (HSQC, HMBC) maps coupling patterns to distinguish mono- vs. di-substituted products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.